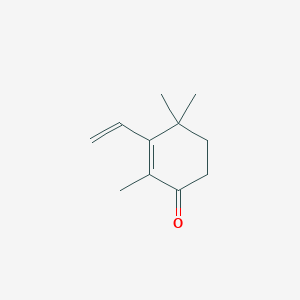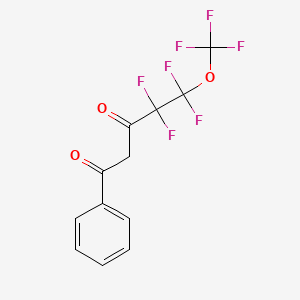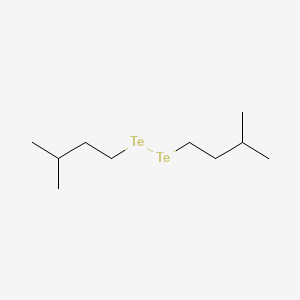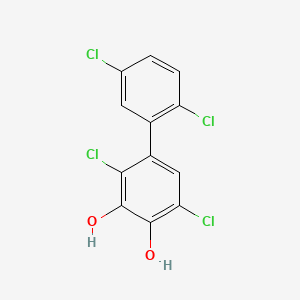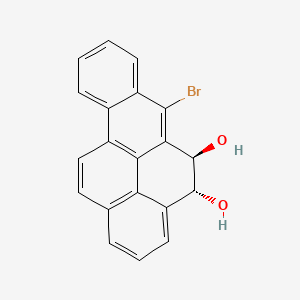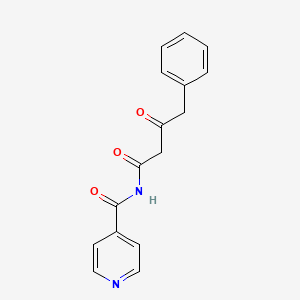
Aziridine, 1,-(1-butenyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1,-(1-butenyl)-, (Z)- is an organic compound with the molecular formula C₆H₁₁N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1,-(1-butenyl)-, (Z)- typically involves the reaction of 1-butenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring closure and formation of the aziridine ring .
Industrial Production Methods
Industrial production of Aziridine, 1,-(1-butenyl)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Aziridine, 1,-(1-butenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Aplicaciones Científicas De Investigación
Aziridine, 1,-(1-butenyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Aziridine, 1,-(1-butenyl)-, (Z)- involves its ability to form covalent bonds with nucleophiles. The aziridine ring is highly strained, making it reactive towards nucleophilic attack. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, leading to cross-linking and modification of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine, 1,-(1-butenyl)-, (E)-: The E-isomer of the compound, differing in the spatial arrangement of the butenyl group.
Aziridine: The parent compound without the butenyl substitution.
N-Methylaziridine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Aziridine, 1,-(1-butenyl)-, (Z)- is unique due to its Z-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications where stereochemistry plays a crucial role .
Propiedades
| 80839-94-7 | |
Fórmula molecular |
C6H11N |
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
1-[(Z)-but-1-enyl]aziridine |
InChI |
InChI=1S/C6H11N/c1-2-3-4-7-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- |
Clave InChI |
ZOJXHLVIYWZLQK-ARJAWSKDSA-N |
SMILES isomérico |
CC/C=C\N1CC1 |
SMILES canónico |
CCC=CN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane](/img/structure/B14416070.png)
